2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide is an organic compound with a complex structure, featuring both chloro and fluoro substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide typically involves the reaction of 2-chloro-6-fluoroaniline with ethyl chloroacetate under basic conditions to form the intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide is unique due to its specific combination of substituents and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications and functionalizations, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C16H15ClFNO |
---|---|
Molecular Weight |
291.75 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15ClFNO/c1-2-19(12-7-4-3-5-8-12)16(20)11-13-14(17)9-6-10-15(13)18/h3-10H,2,11H2,1H3 |
InChI Key |
TYZIOXUIDHDEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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